[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone
Beschreibung
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a 3-bromophenyl group at position 4, a fluoro group at position 6, and a sulfone group (1,1-dioxido). The piperidin-1-yl methanone moiety is attached at position 2 of the benzothiazine ring.
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAOIBPJWXXQLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1251561-87-1) is a complex organic molecule that has gained attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antibacterial, enzyme inhibition, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 465.3 g/mol. Its structure features a benzothiazine core along with various functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1251561-87-1 |
| Molecular Formula | C20H18BrFN2O3S |
| Molecular Weight | 465.3 g/mol |
1. Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. For instance, derivatives of benzothiazine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. Notably:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have demonstrated significant AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Urease inhibitors are important in treating infections caused by urease-producing bacteria. The compound's structural features suggest potential as a urease inhibitor.
Table of enzyme inhibition activities:
3. Cytotoxicity Studies
Preliminary cytotoxicity assays indicate that the compound exhibits varying degrees of cytotoxic effects on cancer cell lines. The structure's complexity may enhance its interaction with cellular targets, leading to apoptosis in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Benzothiazine Derivatives : A comprehensive study demonstrated that derivatives of benzothiazine exhibited significant antibacterial and antifungal activities, suggesting that modifications in the side chains can enhance bioactivity .
- Enzyme Inhibition Research : Research indicated that piperidine derivatives showed promising results in inhibiting AChE and urease, which are critical targets in drug development for neurodegenerative diseases and urinary tract infections .
- Cytotoxicity Evaluation : Investigations into the cytotoxic properties revealed that compounds bearing the benzothiazine scaffold exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Vergleich Mit ähnlichen Verbindungen
Benzothiazine vs. Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Compound 17b from ([6]) contains a benzo[b][1,4]oxazin-3(4H)-one core, replacing the sulfur atom in benzothiazine with oxygen. Key differences include:
- Electron density: The sulfone group in the target compound enhances electron-withdrawing effects compared to the oxazinone’s carbonyl.
- Substituent positioning: The target’s 3-bromophenyl and 6-fluoro groups contrast with 17b’s methyl and propanoyl chains, suggesting divergent pharmacological profiles.
Pyrazoline Derivatives ()
Compounds in (e.g., 13 , 14 , 15 ) feature pyrazoline cores with 4-bromophenyl and 4-fluorophenyl groups. Unlike the target compound:
- Ring size : Pyrazoline is a five-membered ring versus the six-membered benzothiazine.
- Substituent positions : The target’s 3-bromophenyl and 6-fluoro groups may confer distinct steric and electronic interactions compared to the para-substituted pyrazolines.
Substituent Variations and Halogen Effects
Halogen Positioning and Electronic Effects
- Target compound : 3-Bromophenyl and 6-fluoro groups create meta- and para-substitution patterns, respectively. Bromine’s size and polarizability may enhance hydrophobic interactions, while fluorine’s electronegativity influences electronic distribution.
- compound: (3-Bromo-6-chloro-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone has multiple halogens (Br, Cl, F) on the phenyl ring. This increases steric hindrance and electron-withdrawing effects compared to the target’s single Br and F.
| Compound | Halogen Substituents | Piperidine/Piperazine Substitution |
|---|---|---|
| Target compound | 3-Br, 6-F | Piperidin-1-yl |
| compound | 3-Br, 6-Cl, 2-F | 4-Methylpiperazin-1-yl |
Piperidine/Piperazine Moieties
- Target compound : Piperidine is unsubstituted, favoring flexibility and basicity (pKa ~10).
NMR and IR Data
- Target compound : Expected ¹H-NMR signals include aromatic protons (δ 7.2–8.1 ppm for BrPh and benzothiazine) and piperidine protons (δ 1.4–3.0 ppm). The sulfone group would show strong IR absorption near 1300–1150 cm⁻¹ .
- compound : 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-bromophenyl)ethan-1-one exhibits piperazine signals at δ 2.5–3.5 ppm and a fluorobenzyl group at δ 7.0–7.4 ppm, highlighting electronic differences due to benzyl vs. phenyl substitution.
Implications for Physicochemical and Pharmacological Properties
- Metabolic stability : Piperidine’s basicity may increase hepatic clearance relative to ’s 4-methylpiperazine, which has higher steric protection.
- Target binding : The 3-bromophenyl group’s meta-substitution may optimize interactions with hydrophobic pockets compared to para-substituted pyrazolines .
Q & A
Basic: What are the recommended spectroscopic techniques for structural characterization of this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C-NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to resolve aromatic protons and confirm substituent positions. For example, the 6-fluoro group will exhibit a deshielded signal (~δ 160 ppm in 13C-NMR) .
- HPLC : Employ a C18 column with a mobile phase (e.g., methanol/buffer, 65:35) to assess purity. Retention times and peak areas (e.g., 95% at 254 nm) should align with synthetic intermediates .
- Elemental Analysis : Cross-validate calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) to confirm stoichiometry .
Basic: What synthetic routes are effective for producing this compound, and how can reaction yields be improved?
Methodological Answer:
- Stepwise Coupling : Start with bromophenylbenzothiazine core synthesis via Ullmann coupling (CuI, K2CO3, DMF, 110°C), followed by piperidine-methanone conjugation using EDC/HOBt .
- Yield Optimization :
Advanced: How can discrepancies in NMR or elemental analysis data be systematically resolved?
Methodological Answer:
- NMR Anomalies :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve signal splitting caused by conformational flexibility in the piperidine ring .
- Impurity Peaks : Compare with synthetic intermediates (e.g., unreacted 3-bromophenyl precursors) using spiking experiments .
- Elemental Analysis Mismatches :
- Repeat combustion analysis under controlled O2 flow to ensure complete oxidation.
- Validate via high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Advanced: What reaction mechanisms govern the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Acidic Hydrolysis : The 1,1-dioxido benzothiazine moiety undergoes ring-opening via nucleophilic attack at the sulfone group, forming sulfonic acid derivatives. Monitor via pH-controlled stability studies (e.g., 0.1 M HCl, 37°C) .
- Base Sensitivity : The piperidine-methanone linkage may undergo retro-aldol cleavage in strong bases (e.g., NaOH). Stabilize using buffered solutions (pH 7–8) during biological assays .
Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?
Methodological Answer:
- Functional Group Modifications :
- Replace the 3-bromophenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance target binding (e.g., kinase inhibition) .
- Introduce polar groups (e.g., -OH) to the piperidine ring to improve solubility without compromising CNS penetration .
- Biological Testing : Use radioligand binding assays (e.g., 3H-labeled analogs) to quantify affinity for serotonin/dopamine receptors .
Advanced: What computational methods predict the compound’s bioavailability and metabolic pathways?
Methodological Answer:
- ADME Prediction :
- Use SwissADME to calculate logP (target <3) and topological polar surface area (TPSA <90 Ų) for blood-brain barrier penetration .
- Simulate CYP450 metabolism (e.g., CYP3A4) via molecular docking (AutoDock Vina) to identify vulnerable sites (e.g., benzylic C-H bonds) .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS for oxidative metabolites .
Basic: How should researchers design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors/kinases with structural homology to benzothiazine-binding proteins (e.g., 5-HT2A, JAK2) .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) in triplicate. Calculate IC50 values with GraphPad Prism using nonlinear regression .
Advanced: What strategies mitigate batch-to-batch variability in synthetic protocols?
Methodological Answer:
- Quality Control (QC) :
- Standardize starting materials via 1H-NMR and FTIR to confirm purity (>98%) .
- Implement in-process monitoring (e.g., inline FTIR) during critical steps (e.g., sulfonation) .
- Scale-Up Adjustments : Optimize stirring rate (≥500 rpm) and solvent volume (≥10 mL/g) to maintain heat/mass transfer consistency .
Tables for Key Data
| Analytical Technique | Critical Parameters | Reference |
|---|---|---|
| 1H-NMR | Aromatic protons (δ 7.2–8.1 ppm) | |
| HPLC | Retention time: 13.0±0.5 min | |
| Elemental Analysis | C: 72.85% (calc), 72.95% (obs) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
